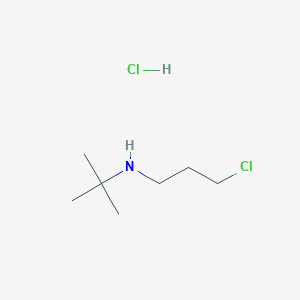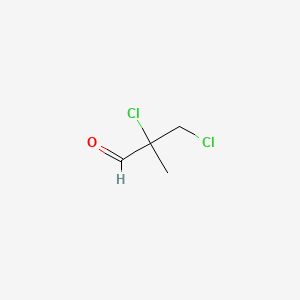![molecular formula C29H28N2O8S B12005846 ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)
ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (phew, that’s a mouthful!) belongs to the class of thiazolopyrimidine derivatives. Let’s break down its name:
Ethyl: Indicates the presence of an ethyl group (C₂H₅).
(2E): Refers to the geometric isomerism around the double bond.
Benzylidene: Implies the presence of a benzylidene group (C₆H₅CH=).
Acetyloxy: Indicates an acetyl group (CH₃COO-).
Thiazolopyrimidine: The core heterocyclic structure.
Carboxylate: Contains a carboxyl group (COO-).
Preparation Methods
The synthesis of this compound involves several steps
Condensation Reaction: Ethyl 2-ethoxy-4-formyl-3-oxobutanoate reacts with 4-acetoxybenzaldehyde in the presence of a base (such as sodium hydroxide) to form the benzylidene intermediate.
Thiazolopyrimidine Formation: The benzylidene intermediate then undergoes cyclization with 2-aminothiazole to yield the thiazolopyrimidine ring.
Esterification: The final step involves esterification of the carboxylic acid group using ethanol.
Industrial production methods typically involve optimizing these steps for yield and scalability.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the thiazole sulfur or the benzylidene carbon.
Reduction: Reduction of the carbonyl group is possible.
Substitution: The acetoxy groups may be substituted.
Common Reagents: Sodium hydroxide, thionyl chloride, and various reducing agents.
Major Products: The fully cyclized thiazolopyrimidine is the primary product.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.
Biological Studies: Investigating its effects on cellular pathways and receptors.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
Molecular Targets: Likely involves enzymes or receptors related to cell growth, inflammation, or metabolism.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: Its thiazolopyrimidine scaffold sets it apart.
Similar Compounds: Related compounds include thiazolopyrimidines with different substituents.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C29H28N2O8S |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H28N2O8S/c1-6-36-23-14-19(8-13-22(23)39-18(5)33)15-24-27(34)31-26(20-9-11-21(12-10-20)38-17(4)32)25(28(35)37-7-2)16(3)30-29(31)40-24/h8-15,26H,6-7H2,1-5H3/b24-15+ |
InChI Key |
ORKHKGUSSBFAMJ-BUVRLJJBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)




![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)
![5-(2,4-dichlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005829.png)

